

# m-PEG4-CH2-alcohol: A Technical Guide to its Applications in Biotechnology

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## Compound of Interest

Compound Name: *m-PEG4-CH2-alcohol*

Cat. No.: *B609255*

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## Introduction

Methoxy-polyethylene glycol (m-PEG) derivatives are fundamental tools in modern biotechnology and pharmaceutical development, primarily utilized for a process known as PEGylation. This technique involves the covalent attachment of PEG chains to biomolecules, such as proteins, peptides, and small-molecule drugs, to enhance their physicochemical and pharmacological properties. The **m-PEG4-CH2-alcohol**, a monodisperse PEG linker with four ethylene glycol units, a terminal methoxy group, and a primary alcohol, offers a versatile platform for bioconjugation, drug delivery, and the development of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs). Its defined length and hydrophilic nature contribute to improved solubility, stability, and pharmacokinetic profiles of the conjugated molecules.<sup>[1]</sup> This technical guide provides an in-depth overview of the applications of **m-PEG4-CH2-alcohol**, including quantitative data, detailed experimental protocols, and visualizations of key workflows and pathways.

## Core Properties of m-PEG4-CH2-alcohol and Related Compounds

The terminal hydroxyl group of **m-PEG4-CH2-alcohol** is its primary reactive site, allowing for further chemical modification, most commonly through oxidation to an aldehyde or carboxylic acid, to facilitate conjugation to biomolecules.<sup>[2]</sup> The physicochemical properties of **m-PEG4-**

**CH<sub>2</sub>-alcohol** and its close structural analogs are summarized below. These properties are crucial for designing and executing bioconjugation strategies.

Property	Value	Source(s)
Chemical Name	m-PEG4-propanol	[2]
Synonyms	m-PEG4-(CH <sub>2</sub> ) <sub>3</sub> -alcohol	[2]
CAS Number	145526-76-7	[2]
Molecular Formula	C <sub>10</sub> H <sub>22</sub> O <sub>5</sub>	[2]
Molecular Weight	222.28 g/mol	[2]
Appearance	Clear, colorless to slightly yellow liquid	[2]
Purity	≥98%	[2]
Solubility	Soluble in water and many organic solvents	[2][3]

## Applications in Biotechnology

### PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[4] The linker connecting the target protein-binding ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing the formation and stability of the ternary complex.[5][6] PEG linkers, such as those derived from **m-PEG4-CH<sub>2</sub>-alcohol**, are frequently used due to their hydrophilicity and flexibility, which can enhance the solubility and cell permeability of the PROTAC.[5][6]

The length of the PEG linker is a crucial parameter for PROTAC efficacy. A study on PROTACs targeting the Bromodomain-containing protein 4 (BRD4) demonstrated that a PEG4 linker provided a potent degradation ability.[5]

Linker	DC50 (nM)	Dmax (%)	Permeability (Papp, 10 <sup>-6</sup> cm/s)	Oral Bioavailability (%)
PEG3	55	85	1.2	15
PEG4	20	95	2.5	20
PEG5	15	>98	2.1	25
PEG6	30	92	1.8	18

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.[\[7\]](#)

## Bioconjugation

The terminal alcohol of **m-PEG4-CH2-alcohol** can be oxidized to an aldehyde, which then serves as a reactive handle for conjugation to primary amines on biomolecules, such as the N-terminus of a protein or the ε-amine of lysine residues, through reductive amination.[\[8\]](#) This process forms a stable secondary amine linkage.[\[9\]](#)

## Drug Delivery and Nanoparticle Functionalization

PEGylation of nanoparticles and liposomes with derivatives of **m-PEG4-CH2-alcohol** creates a hydrophilic "stealth" layer that reduces recognition by the immune system and prolongs circulation time.[\[10\]](#)[\[11\]](#) This enhanced permeability and retention (EPR) effect allows for preferential accumulation in tumor tissues.[\[10\]](#) The terminal alcohol can be modified to attach targeting ligands, imaging agents, or therapeutic payloads.[\[12\]](#)

## Experimental Protocols

### Oxidation of m-PEG4-CH2-alcohol to m-PEG4-CH2-aldehyde

This initial step is required to make the PEG linker reactive towards primary amines for bioconjugation. The Swern oxidation is a common and effective method.[\[8\]](#)

Materials:

- **m-PEG4-CH2-alcohol**
- Oxalyl chloride
- Anhydrous dimethyl sulfoxide (DMSO)
- Anhydrous dichloromethane (DCM)
- Triethylamine
- Inert atmosphere (e.g., nitrogen or argon)
- Low-temperature reaction setup (-78 °C)

Procedure:

- Set up a reaction flask under an inert atmosphere and cool to -78 °C.
- Add a solution of oxalyl chloride in anhydrous DCM to the flask.
- Slowly add a solution of anhydrous DMSO in DCM, maintaining the temperature below -60 °C.
- Add a solution of **m-PEG4-CH2-alcohol** in DCM dropwise and stir at -78 °C for 30-60 minutes.
- Add triethylamine dropwise, stir for another 30-60 minutes at -78 °C, and then allow the reaction to warm to room temperature.
- Quench the reaction with water and separate the organic layer.
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the resulting m-PEG4-CH2-aldehyde by flash column chromatography on silica gel.[8]

## Protein PEGylation via Reductive Amination

This protocol outlines the conjugation of the synthesized m-PEG4-CH<sub>2</sub>-aldehyde to a model protein.

### Materials:

- m-PEG4-CH<sub>2</sub>-aldehyde
- Protein of interest
- Reaction Buffer (e.g., 100 mM MES, pH 6.0)
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN) stock solution (1 M in water)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Anhydrous DMSO (if needed for aldehyde solubility)

### Procedure:

- Protein Preparation: Dissolve or buffer-exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[\[9\]](#)
- PEGylation Reaction:
  - Add the m-PEG4-CH<sub>2</sub>-aldehyde (as a stock solution in DMSO or Reaction Buffer) to the protein solution to achieve a 10- to 50-fold molar excess.[\[9\]](#)
  - Gently mix and incubate at room temperature for 1-2 hours to form the Schiff base.[\[9\]](#)
  - Add the sodium cyanoborohydride stock solution to a final concentration of 20 mM.[\[9\]](#)
  - Continue the incubation for 4-16 hours at room temperature or overnight at 4°C with gentle agitation.[\[9\]](#)
- Quenching: Add the Quenching Buffer to a final concentration of 50 mM to consume any unreacted aldehyde. Incubate for 30 minutes.[\[9\]](#)

- Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis.[13]

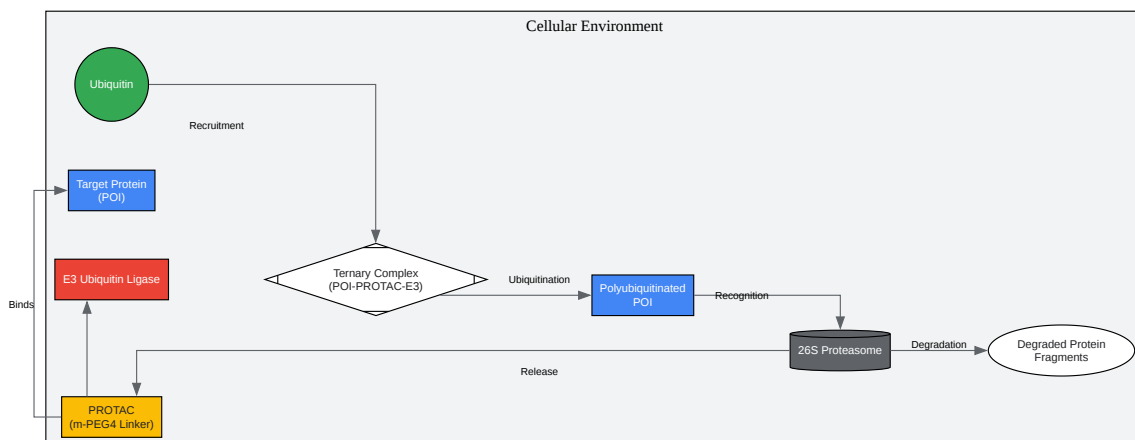
## Nanoparticle Functionalization

This protocol describes a general method for functionalizing amine-modified nanoparticles with **m-PEG4-CH2-alcohol** after converting it to a carboxylic acid.

Procedure:

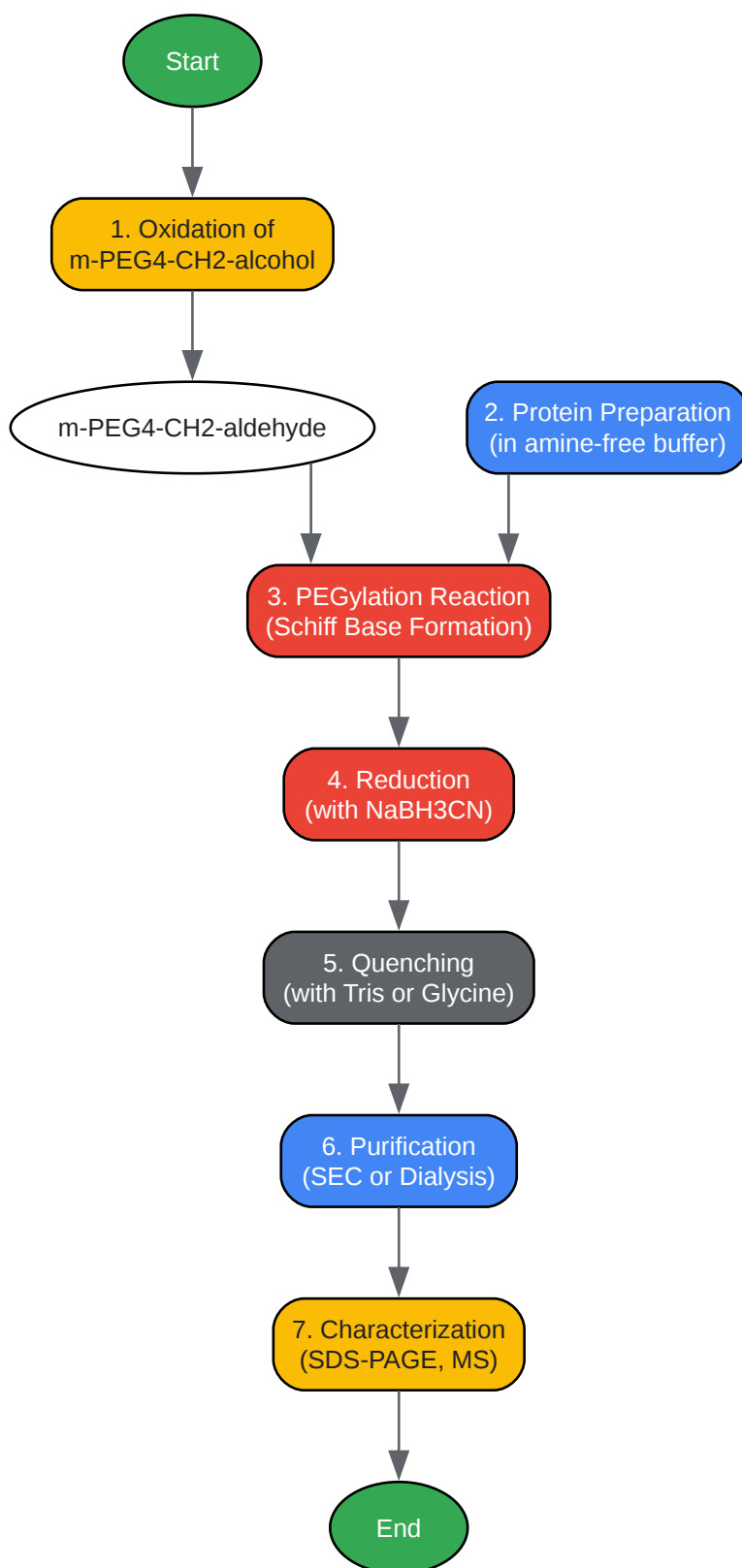
- Oxidation to Carboxylic Acid: Oxidize **m-PEG4-CH2-alcohol** to m-PEG4-CH2-carboxylic acid using a suitable oxidizing agent (e.g., Jones reagent).
- Activation of Carboxylic Acid:
  - Dissolve the m-PEG4-CH2-carboxylic acid in an activation buffer (e.g., 0.1 M MES, pH 6.0).
  - Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in a 2- to 5-fold molar excess over the PEG-acid.[14]
  - Incubate for 15-30 minutes at room temperature to form the NHS-activated PEG.[14][15]
- Conjugation to Nanoparticles:
  - Disperse amine-functionalized nanoparticles in a coupling buffer (e.g., PBS, pH 7.4).
  - Add the activated PEG-NHS ester solution to the nanoparticle dispersion.
  - Incubate for 2-4 hours at room temperature with gentle mixing.
- Quenching and Purification:
  - Quench the reaction with an amine-containing buffer (e.g., Tris).
  - Purify the PEGylated nanoparticles by centrifugation or dialysis.

## Visualizations



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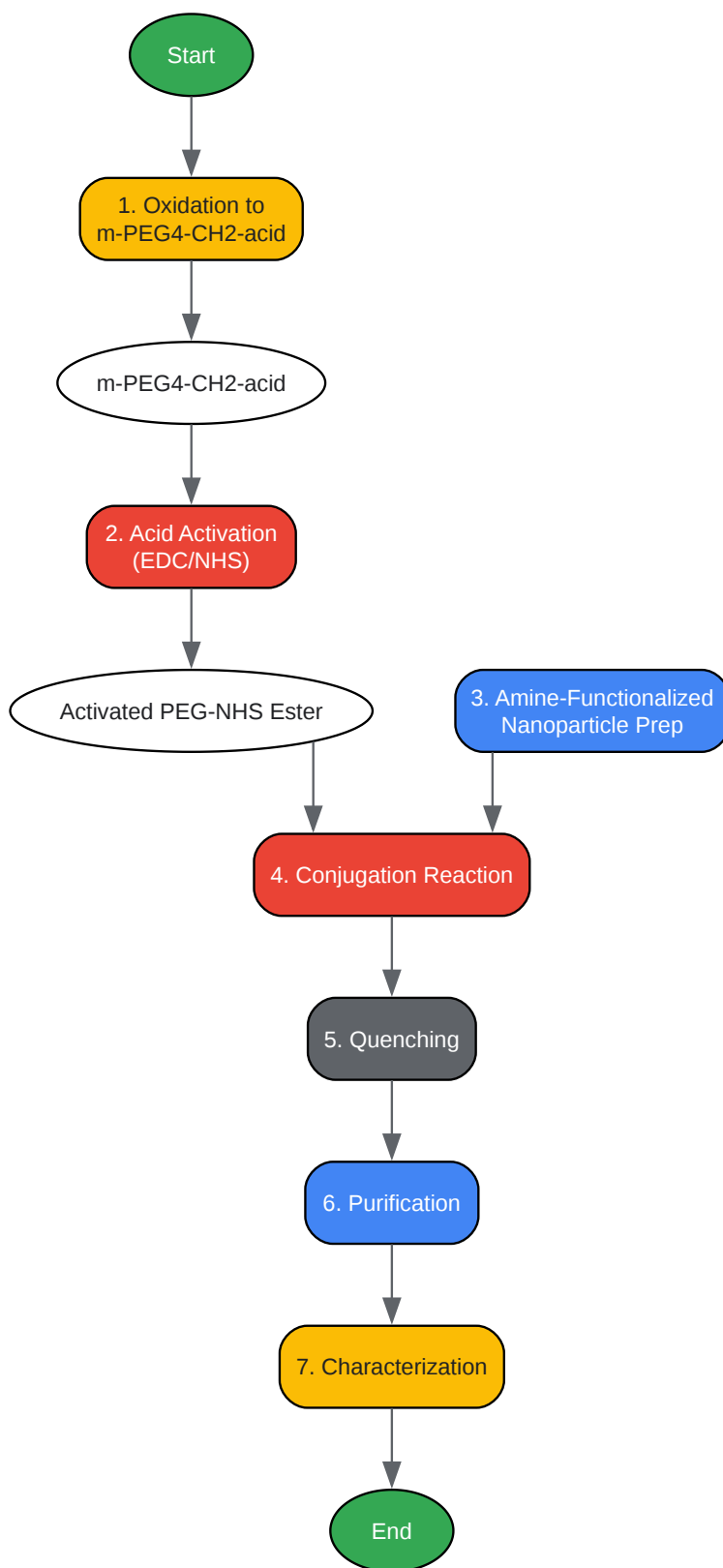
Caption: Mechanism of action for a PROTAC utilizing an m-PEG4 linker.



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Caption: Experimental workflow for protein PEGylation.





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Caption: Workflow for nanoparticle functionalization.

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## References

- 1. m-PEG4-CH2-alcohol | Benchchem [benchchem.com]
- 2. ptc.bocsci.com [ptc.bocsci.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
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